4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down the hormone incretin. Incretin is responsible for stimulating insulin secretion and reducing glucagon secretion, which helps regulate blood glucose levels.
Applications De Recherche Scientifique
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. In addition to their glucose-lowering effects, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease.
Mécanisme D'action
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors work by inhibiting the activity of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, an enzyme that breaks down the hormone incretin. Incretin stimulates insulin secretion and reduces glucagon secretion, which helps regulate blood glucose levels. By inhibiting 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors increase the levels of incretin, which leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been found to have various biochemical and physiological effects. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. They also improve beta-cell function, which is important for the production of insulin. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been shown to reduce the risk of hypoglycemia, which is a common side effect of other diabetes medications.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have several advantages for lab experiments. They are easy to administer and have a low risk of side effects. They are also effective in reducing blood glucose levels and improving beta-cell function. However, there are some limitations to using 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in lab experiments. They may not be suitable for all types of diabetes, and their long-term effects are still being studied.
Orientations Futures
There are several future directions for the study of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors. One area of research is the development of new 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors on cardiovascular outcomes. Additionally, researchers are studying the use of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in combination with other diabetes medications to improve glycemic control. Finally, there is ongoing research into the use of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in the treatment of other diseases, such as cancer and Alzheimer's disease.
Conclusion:
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors are a class of drugs that have shown great promise in the treatment of type 2 diabetes. They work by inhibiting the activity of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, which leads to increased insulin secretion and decreased glucagon secretion. In addition to their glucose-lowering effects, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. While there are some limitations to using 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in lab experiments, there are several future directions for research in this area.
Méthodes De Synthèse
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors involves the reaction of a pyrazole-5-carboxamide derivative with difluoroethylamine and isopropoxypropylamine. The reaction is carried out under controlled conditions to obtain the desired product. The synthesis method has been optimized to improve the yield and purity of the product.
Propriétés
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N4O2/c1-8(2)20-5-3-4-16-12(19)11-9(15)6-17-18(11)7-10(13)14/h6,8,10H,3-5,7,15H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDOSECCIXROJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.